molecular formula C21H24N4O5S2 B278665 N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B278665
M. Wt: 476.6 g/mol
InChI Key: VMLYTVZZROFHRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with potential applications in scientific research. This compound is also known as BPTES and is a small molecule inhibitor of glutaminase. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, which is an important metabolic process in cancer cells. The inhibition of glutaminase by BPTES has shown promising results in cancer research, and this has led to increased interest in the compound.

Mechanism of Action

BPTES works by binding to the active site of glutaminase, which prevents the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition of glutaminase leads to a decrease in the production of ATP and NADPH, which are important energy sources for cancer cells. This, in turn, leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of glutaminase, BPTES has also been shown to inhibit the growth of cancer cells in vitro and in vivo. BPTES has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, BPTES has been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPTES in lab experiments is its specificity for glutaminase. This allows researchers to selectively target cancer cells without affecting healthy cells. Additionally, BPTES has been shown to be effective in a wide range of cancer cell lines, which makes it a promising candidate for further research.
However, there are also limitations to using BPTES in lab experiments. One of the main limitations is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BPTES has been shown to have limited bioavailability, which can limit its effectiveness in certain contexts.

Future Directions

There are several future directions for research on BPTES. One potential direction is the development of more effective formulations of the compound that address its solubility and bioavailability issues. Additionally, further research is needed to better understand the mechanisms of action of BPTES and its potential applications in other types of cancer. Finally, research is needed to explore the potential of combining BPTES with other cancer therapies to enhance their effectiveness.

Synthesis Methods

The synthesis of BPTES involves several steps, starting with the reaction of 3-aminopropylamine with 3-chloro-1,2-benzothiazole-1,1-dioxide. This reaction produces the intermediate N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]benzamide, which is then reacted with pyrrolidine-1-sulfonyl chloride to produce the final product, N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide.

Scientific Research Applications

BPTES has potential applications in cancer research, as the inhibition of glutaminase has been shown to be effective in slowing down the growth of cancer cells. In particular, BPTES has shown promise in the treatment of triple-negative breast cancer, which is a particularly aggressive form of breast cancer that is difficult to treat with conventional therapies.

properties

Product Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

Molecular Formula

C21H24N4O5S2

Molecular Weight

476.6 g/mol

IUPAC Name

N-[3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C21H24N4O5S2/c26-21(16-8-10-17(11-9-16)32(29,30)25-14-3-4-15-25)23-13-5-12-22-20-18-6-1-2-7-19(18)31(27,28)24-20/h1-2,6-11H,3-5,12-15H2,(H,22,24)(H,23,26)

InChI Key

VMLYTVZZROFHRX-UHFFFAOYSA-N

Isomeric SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCCCNC3=NS(=O)(=O)C4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.